![molecular formula C8H5BrS B1147249 5-溴苯并[b]噻吩 CAS No. 133150-64-8](/img/structure/B1147249.png)

5-溴苯并[b]噻吩

描述

Synthesis Analysis

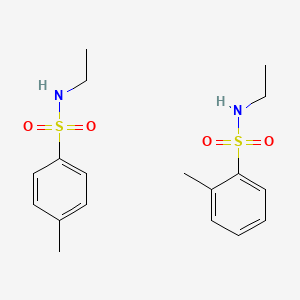

The synthesis of 5-bromobenzo[b]thiophene and its derivatives involves multiple steps, including bromination, cyclization, and palladium-catalyzed coupling reactions. For example, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized through a sequence that included the synthesis of 3-bromobenzo[b]thiophene derivatives via a bromocyclization step (Tréguier et al., 2014).

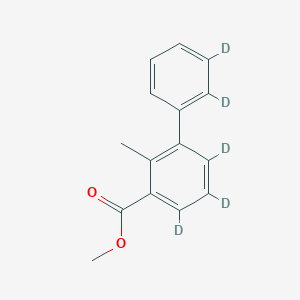

Molecular Structure Analysis

The molecular structure of 5-bromobenzo[b]thiophene and related compounds has been elucidated through various techniques including X-ray crystallography. These studies reveal insights into the electron structure and orbital configurations that influence the reactivity and properties of these compounds (Wu et al., 2013).

Chemical Reactions and Properties

5-Bromobenzo[b]thiophene undergoes various chemical reactions, including aromatic nucleophilic substitution and rearrangement. These reactions are influenced by the electronic and structural characteristics of the compound, leading to the formation of novel compounds with diverse properties (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of 5-bromobenzo[b]thiophene derivatives, including solubility, melting points, and crystal structures, have been studied to understand their potential applications in material science and organic synthesis. The synthesis and structural analysis of compounds like dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT) highlight the importance of molecular design in achieving high performance in applications such as field-effect transistors (Park et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-bromobenzo[b]thiophene, including its reactivity in electrophilic substitution, bromination, and nitration reactions, are crucial for its utility in synthetic chemistry. Studies on the substitution reactions of benzo[b]thiophen derivatives provide valuable insights into the reactivity patterns and potential synthetic applications of these compounds (Cooper et al., 1970).

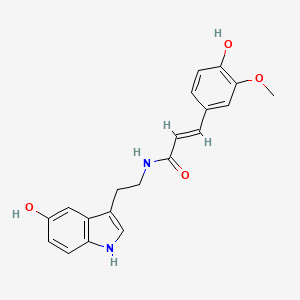

科学研究应用

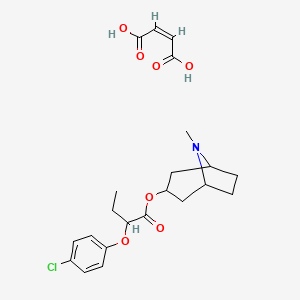

抗微管剂:使用 3-溴苯并[b]噻吩衍生物合成的官能化 3-(α-苯乙烯基)-苯并[b]噻吩表现出显着的抗增殖特性。特别是,化合物 5m 对 HCT-116 细胞系表现出亚微摩尔细胞毒性活性并抑制微管蛋白聚合 (Tréguier 等人,2014)。

电荷传输材料:5-二芳基氨基-2-甲基苯并[b]噻吩是一种基于三苯胺的材料,由于其特殊的电子结构,表现出独特的溴化选择性,这对于材料科学应用可能具有重要意义 (Wu 等人,2013)。

卤素迁移研究:对 2-溴苯并[b]噻吩的研究揭示了溴迁移到相邻碳原子的见解,有助于我们理解化学反应机理 (Bie 等人,2010)。

抗菌活性:苯并[b]噻吩系列中的二芳胺,通过乙基 3-溴苯并[b]噻吩-2-羧酸酯的钯催化胺化制备,显示出抗菌活性潜力和构效关系研究 (Queiroz 等人,2004)。

微管结合剂:已经开发出一种合成 2,3-二取代苯并[b]噻吩的方法,其中包括使用源自 3-溴苯并[b]噻吩的 3-碘苯并[b]噻吩。该方法促进了新型微管结合剂的产生 (Flynn 等人,2001)。

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-2-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGPYDSULDKNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CSC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[c]thiophene | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)

![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)